6-amino-5-(dimethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione
Overview
Description
6-amino-5-(dimethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, particularly in nucleic acids like DNA and RNA
Mechanism of Action
Target of Action
Similar compounds such as 6-amino-5-carboxamidouracils are known to be precursors for the preparation of 8-substituted xanthines . These xanthines are known to interact with adenosine receptors (ARs), which are potential drug targets for several diseases, particularly heart and brain diseases .
Mode of Action
It is known that 6-amino-5-carboxamidouracils, which are structurally similar, are used in the synthesis of 8-substituted xanthines . These xanthines are known to block adenosine receptors (ARs), leading to various biological effects .
Biochemical Pathways
It is known that xanthines, which can be synthesized from similar compounds, have significant effects on the central nervous system, diuretic, and antiasthmatic effects due to their blockade of adenosine receptors .
Result of Action
It is known that similar compounds are used in the synthesis of xanthines, which have significant effects on the central nervous system, diuretic, and antiasthmatic effects due to their blockade of adenosine receptors .
Action Environment
It is known that the synthesis of similar compounds can be influenced by the choice of solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-(dimethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids. One practical method uses the non-hazardous coupling reagent COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). This method allows for the precipitation of pure products after only 5 to 10 minutes of reaction time, with yields often exceeding 80% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of efficient and scalable synthetic routes, such as the one mentioned above, is crucial for industrial applications. The use of non-hazardous reagents and mild reaction conditions is particularly advantageous for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-amino-5-(dimethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve mild temperatures and neutral to slightly basic pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of substituted pyrimidines.
Scientific Research Applications
6-amino-5-(dimethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
5,6-diaminouracil: A precursor in the synthesis of 6-amino-5-(dimethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione.
Xanthine derivatives: Compounds like caffeine and theophylline, which have similar structural features and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to serve as a versatile building block for various derivatives makes it particularly valuable in research and industrial applications.
Properties
IUPAC Name |
6-amino-5-(dimethylamino)-1-methylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-10(2)4-5(8)11(3)7(13)9-6(4)12/h8H2,1-3H3,(H,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLHRNPUYIFLAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)N(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368822 | |
Record name | 6-Amino-5-(dimethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14094-38-3 | |
Record name | 6-Amino-5-(dimethylamino)-1-methyl-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14094-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-5-(dimethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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